(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide
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Overview
Description
(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyano group and two methoxyphenyl groups attached to an acrylamide backbone. Its molecular formula is C18H16N2O2, and it has a molecular weight of 292.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and aromatic aldehydes in the presence of a base such as triethylamine. The reaction is often conducted under microwave irradiation to enhance the yield and reduce the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted phenyl compounds.
Scientific Research Applications
(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activity, including its effects on various cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl groups play a crucial role in its biological activity. The compound is believed to inhibit certain enzymes and receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)acrylamide
- (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)acrylamide
- (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide
Uniqueness
(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(E)-2-cyano-N,3-bis(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-7-3-5-13(10-16)9-14(12-19)18(21)20-15-6-4-8-17(11-15)23-2/h3-11H,1-2H3,(H,20,21)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLRSVXTVNBYAZ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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